P005091

Description

Properties

IUPAC Name |

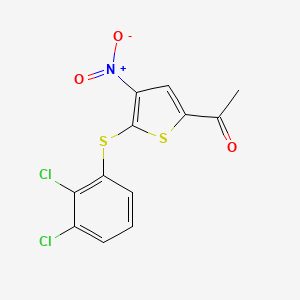

1-[5-(2,3-dichlorophenyl)sulfanyl-4-nitrothiophen-2-yl]ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H7Cl2NO3S2/c1-6(16)10-5-8(15(17)18)12(20-10)19-9-4-2-3-7(13)11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKZLGMAAKNEGCH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H7Cl2NO3S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90384841 | |

| Record name | 1-{5-[(2,3-Dichlorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

348.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

882257-11-6 | |

| Record name | 1-{5-[(2,3-Dichlorophenyl)sulfanyl]-4-nitrothiophen-2-yl}ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90384841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 882257-11-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Core Mechanism of P005091 in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

P005091, also known as P5091, is a potent and selective small-molecule inhibitor of Ubiquitin-specific Protease 7 (USP7).[1] USP7 is a deubiquitinating enzyme (DUB) that plays a critical role in the regulation of various cellular processes, including cell cycle progression, DNA damage repair, and apoptosis, primarily through its stabilization of key oncoproteins and cell cycle regulators. Aberrant USP7 activity is implicated in the pathogenesis of numerous cancers, making it a compelling therapeutic target. This technical guide provides an in-depth overview of the mechanism of action of this compound in cancer cells, supported by quantitative data, detailed experimental protocols, and visual diagrams of the core signaling pathways.

Core Mechanism of Action

This compound exerts its anti-cancer effects by selectively inhibiting the deubiquitinating activity of USP7. This inhibition leads to the increased polyubiquitination and subsequent proteasomal degradation of USP7 substrates. Two of the most well-characterized substrates with significant implications in oncology are Mouse Double Minute 2 homolog (MDM2) and β-catenin.

The p53-MDM2 Axis

In cancer cells with wild-type p53, the primary mechanism of this compound-induced apoptosis is through the modulation of the p53-MDM2 axis. MDM2 is an E3 ubiquitin ligase that targets the tumor suppressor protein p53 for degradation, thereby keeping its levels low in unstressed cells. USP7 deubiquitinates and stabilizes MDM2, thus promoting the degradation of p53.

By inhibiting USP7, this compound prevents the deubiquitination of MDM2, leading to its auto-ubiquitination and proteasomal degradation.[1] The resulting decrease in MDM2 levels leads to the stabilization and accumulation of p53.[2] Elevated p53 then transcriptionally activates its downstream targets, such as the cyclin-dependent kinase inhibitor p21, which in turn induces cell cycle arrest and apoptosis.[2] This mechanism is particularly effective in tumors that retain wild-type p53 and rely on MDM2 overexpression for oncogenesis.

The Wnt/β-catenin Signaling Pathway

In certain cancers, such as colorectal cancer (CRC), the anti-tumor activity of this compound is mediated through the inhibition of the Wnt/β-catenin signaling pathway.[3][4] USP7 has been shown to deubiquitinate and stabilize β-catenin, a key transcriptional co-activator in the Wnt pathway. The aberrant activation of this pathway is a hallmark of many CRCs.

This compound-mediated inhibition of USP7 leads to the increased ubiquitination and subsequent proteasomal degradation of β-catenin.[3] This reduction in β-catenin levels attenuates the transcription of Wnt target genes, which are crucial for cancer cell proliferation and survival.[3][4]

Quantitative Data

The efficacy of this compound has been evaluated across a range of cancer cell lines. The following tables summarize the key quantitative data.

Table 1: In Vitro Efficacy of this compound (EC50 and IC50 Values)

| Cancer Type | Cell Line | Parameter | Value (µM) | Reference |

| Multiple Myeloma | MM.1S | IC50 | ~8 | [3] |

| MM.1R (Dexamethasone resistant) | IC50 | ~10 | [3] | |

| U266 | IC50 | ~12 | [3] | |

| OPM2 | IC50 | ~6 | [3] | |

| RPMI-8226 | IC50 | ~14 | [3] | |

| ANBL-6.WT | IC50 | 6.83 | [2] | |

| ANBL-6.BR (Bortezomib resistant) | IC50 | 9.85 | [2] | |

| Colorectal Cancer | HCT116 | IC50 | ~10 | [3] |

| SW480 | IC50 | ~12 | [3] | |

| Ovarian Cancer | SKOV3 (p53-null) | IC50 | >50 | [5] |

| HeyA8 (p53-wt) | IC50 | ~25 | [5] | |

| OVCAR-8 (p53-mutant) | IC50 | ~35 | [5] | |

| Prostate Cancer | LNCaP | IC50 | ~7 | [2] |

| 22Rv1 | IC50 | ~6 | [2] | |

| Enzymatic Assay | Recombinant USP7 | EC50 | 4.2 | [1] |

Table 2: In Vivo Efficacy of this compound in Xenograft Models

| Cancer Type | Animal Model | Dosing Regimen | Outcome | Reference |

| Multiple Myeloma | MM.1S Xenograft (SCID mice) | 10 mg/kg, i.v., twice weekly | Significant tumor growth inhibition and increased survival | [2] |

| Colorectal Cancer | HCT116 Xenograft (Nude mice) | 10 mg/kg, i.p., daily | Significant tumor growth suppression | [3] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to elucidate the mechanism of action of this compound.

Cell Viability Assay (MTT/MTS Assay)

This assay is used to determine the cytotoxic effects of this compound on cancer cell lines.

-

Materials:

-

Cancer cell lines of interest

-

96-well plates

-

Complete culture medium

-

This compound stock solution (in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

-

Solubilization solution (e.g., DMSO or isopropanol with HCl)

-

Microplate reader

-

-

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Treat the cells with serial dilutions of this compound (e.g., 0.1 to 100 µM) for 24, 48, or 72 hours. Include a vehicle control (DMSO).

-

Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

-

If using MTT, add the solubilization solution and incubate until the formazan crystals are dissolved.

-

Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

-

Western Blotting

This technique is used to detect changes in the protein levels of USP7 substrates (MDM2, β-catenin) and downstream effectors (p53, p21).

-

Materials:

-

Treated and untreated cell lysates

-

SDS-PAGE gels

-

Electrophoresis and transfer apparatus

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-USP7, anti-MDM2, anti-p53, anti-p21, anti-β-catenin, anti-GAPDH/β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

Lyse cells and quantify protein concentration.

-

Separate 20-40 µg of protein per lane on an SDS-PAGE gel.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane in blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C.

-

Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and add the chemiluminescent substrate.

-

Visualize the protein bands using an imaging system.

-

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay quantifies the percentage of apoptotic and necrotic cells following this compound treatment.

-

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorophore)

-

Propidium Iodide (PI)

-

Binding buffer

-

Flow cytometer

-

-

Protocol:

-

Treat cells with this compound at the desired concentration and time point.

-

Harvest the cells (including floating cells) and wash with cold PBS.

-

Resuspend the cells in Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.

-

Conclusion

This compound is a selective inhibitor of USP7 that demonstrates significant anti-cancer activity in a variety of preclinical models. Its primary mechanisms of action involve the destabilization of MDM2, leading to p53-mediated apoptosis, and the degradation of β-catenin, resulting in the inhibition of the Wnt signaling pathway. The data presented in this guide underscore the therapeutic potential of targeting USP7 with small-molecule inhibitors like this compound. Further research and clinical investigation are warranted to fully elucidate its efficacy and safety profile in cancer patients.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The USP7 Inhibitor P5091 Induces Cell Death in Ovarian Cancers with Different P53 Status - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

P005091: A Deep Dive into its Mechanism as a USP7 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the small molecule inhibitor P005091 (also known as P5091) and its mechanism of action in targeting Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme (DUB) that has emerged as a significant target in oncology due to its role in regulating the stability of key proteins involved in tumor suppression and oncogenesis, such as p53 and MDM2 (murine double minute 2), also known as HDM2 in humans.[1][2][3] this compound has been identified as a potent and selective inhibitor of USP7, demonstrating significant anti-tumor activity in various cancer models.[4]

Core Mechanism of Action

This compound, a trisubstituted thiophene compound, exerts its inhibitory effect on USP7 through a selective, non-covalent interaction.[5][6] This inhibition of USP7's deubiquitinating activity leads to a cascade of downstream effects, primarily centered around the destabilization of USP7's natural substrates. The core of its anti-cancer activity lies in its ability to disrupt the USP7-HDM2-p53 axis.[2][3]

Normally, USP7 deubiquitinates and stabilizes HDM2, an E3 ubiquitin ligase that, in turn, targets the tumor suppressor p53 for proteasomal degradation. By inhibiting USP7, this compound leads to the increased polyubiquitination and subsequent degradation of HDM2.[5][6] The reduction in HDM2 levels results in the stabilization and accumulation of p53.[1][2] Elevated p53 then transcriptionally activates its target genes, including the cyclin-dependent kinase inhibitor p21, leading to cell cycle arrest and apoptosis in cancer cells.[1][5]

Interestingly, the cytotoxic effects of this compound are not solely dependent on a wild-type p53 status and have been observed in both p53+/+ and p53-mutant cancer cell lines.[1][2] This suggests the involvement of p53-independent pathways, which may include the modulation of other USP7 substrates like claspin and Chk1, proteins involved in DNA damage response.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound's activity and effects.

Table 1: In Vitro Potency and Selectivity of this compound

| Parameter | Value | Description | Reference(s) |

| EC50 | 4.2 µM | Half-maximal effective concentration for USP7 inhibition in a cell-free assay. | [5][6] |

| IC50 | 4.2 µM | Half-maximal inhibitory concentration against recombinant USP7. | [2] |

| Selectivity | > 100 µM | EC50 against other deubiquitinating enzymes (DUBs) and cysteine proteases. | [5][6] |

Table 2: Cellular Activity of this compound in Cancer Cell Lines

| Cell Line | Cancer Type | Parameter | Value | Description | Reference(s) |

| HCT-116 | Colorectal Carcinoma | IC50 | 11 µM | Cytotoxicity after 72 hours of treatment. | [5] |

| Multiple Myeloma (MM) cell lines | Multiple Myeloma | IC50 Range | 6 - 14 µM | Dose-dependent decrease in viability in various MM cell lines, including those resistant to conventional therapies. | [5] |

| T47D | Breast Cancer | IC50 | ~10 µM | Approximately 50% decrease in cell viability after 3 days of treatment. | [7] |

| MCF7 | Breast Cancer | IC50 | ~10 µM | Approximately 50% decrease in cell viability after 2 days of treatment. | [7] |

Key Experimental Protocols

Below are the general methodologies for key experiments used to characterize the inhibitory activity of this compound against USP7.

Ubiquitin-Vinyl Methyl Ester (Ub-VME) Competition Assay

This assay is used to determine if this compound directly interacts with the active site of USP7 in a cellular context.

-

Cell Culture and Treatment: HEK293T cells are cultured and treated with either DMSO (vehicle control) or varying concentrations of this compound.

-

Cell Lysis: Cells are lysed to obtain crude cell extracts containing endogenous DUBs.

-

Probe Labeling: The cell extracts are incubated with HA-Ub-VME, a probe that covalently binds to the active site of DUBs.

-

Immunoblotting: The proteins are separated by SDS-PAGE and transferred to a membrane. The membrane is then immunoblotted with an anti-USP7 antibody to visualize the labeled and unlabeled forms of USP7.

-

Principle: In the presence of this compound, the binding of HA-Ub-VME to USP7 is inhibited in a concentration-dependent manner, resulting in a decrease in the higher molecular weight band corresponding to the USP7-Ub-VME conjugate and an increase in the band for unlabeled USP7.[4]

In Vitro Deubiquitination (DUB) Assay

This assay directly measures the enzymatic activity of USP7 and its inhibition by this compound.

-

Reagents: Recombinant USP7 enzyme, polyubiquitin chains (e.g., K48-linked), and this compound at various concentrations.

-

Reaction: Recombinant USP7 is incubated with polyubiquitin chains in the presence of varying concentrations of this compound or a vehicle control.

-

Analysis: The reaction products are resolved by SDS-PAGE and visualized by immunoblotting with an anti-ubiquitin antibody.

-

Principle: Active USP7 cleaves the polyubiquitin chains into mono-ubiquitin. This compound inhibits this cleavage in a dose-dependent manner, resulting in the persistence of high molecular weight polyubiquitin chains.[5][6]

Cellular Viability and Apoptosis Assays

These assays assess the cytotoxic effects of this compound on cancer cells.

-

Cell Culture and Treatment: Cancer cell lines (e.g., HCT-116, MM.1S, T47D, MCF7) are seeded in multi-well plates and treated with a range of this compound concentrations for specified durations (e.g., 24, 48, 72 hours).

-

Viability Assay (e.g., MTT, MTS): A reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or 3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium (MTS) is added to the cells. Viable cells metabolize the reagent, producing a colored product that can be quantified spectrophotometrically.[7]

-

Apoptosis Assay (e.g., Annexin V/PI Staining): Cells are stained with Annexin V (which binds to phosphatidylserine on the outer leaflet of the plasma membrane in apoptotic cells) and Propidium Iodide (PI, a fluorescent dye that stains the DNA of cells with compromised membranes). The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

-

Western Blot Analysis for Apoptosis Markers: Cell lysates are analyzed by immunoblotting for the cleavage of caspase-9, caspase-3, and PARP, which are hallmarks of apoptosis.[5]

Visualizations

Signaling Pathway of this compound-mediated USP7 Inhibition

Caption: this compound inhibits USP7, leading to HDM2 degradation and p53 stabilization.

Experimental Workflow for Assessing this compound Activity

Caption: Workflow for characterizing this compound's biochemical and cellular activities.

References

- 1. This compound | USP7 Inhibitor | AmBeed.com [ambeed.com]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. apexbt.com [apexbt.com]

- 4. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

P005091: A Deep Dive into its Modulation of the p53 Signaling Pathway

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

P005091, also known as P5091, is a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). USP7 is a deubiquitinating enzyme that plays a critical role in the regulation of the p53 tumor suppressor pathway. By inhibiting USP7, this compound disrupts the delicate balance of protein stability within this pathway, leading to the activation of p53 and the induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound on the p53 signaling pathway, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for researchers and drug development professionals.

The Role of USP7 in the p53 Signaling Pathway

The tumor suppressor protein p53 is a crucial regulator of cell cycle arrest, DNA repair, and apoptosis. Its activity is tightly controlled, primarily through its interaction with the E3 ubiquitin ligase MDM2 (murine double minute 2). MDM2 targets p53 for ubiquitination and subsequent proteasomal degradation, thus keeping p53 levels low in normal, unstressed cells.

USP7 is a key player in this regulatory axis. It deubiquitinates and stabilizes MDM2, thereby promoting the degradation of p53.[1][2][3] This function of USP7 makes it an attractive therapeutic target for cancers where p53 function is compromised.

Mechanism of Action of this compound

This compound exerts its effect on the p53 pathway through the direct inhibition of USP7's deubiquitinating activity. The inhibition of USP7 by this compound sets off a cascade of events:

-

Increased MDM2 Ubiquitination and Degradation: By blocking USP7's ability to remove ubiquitin chains from MDM2, this compound promotes the polyubiquitination and subsequent proteasomal degradation of MDM2.[4][5]

-

p53 Stabilization and Accumulation: The degradation of MDM2 relieves the negative regulation on p53. This leads to the stabilization and accumulation of p53 protein within the cell.[4][5]

-

Activation of p53 Target Genes: The accumulated p53 is transcriptionally active and upregulates the expression of its downstream target genes, most notably p21 (CDKN1A), a cyclin-dependent kinase inhibitor that induces cell cycle arrest.[4][5]

-

Induction of Apoptosis: The activation of the p53 pathway ultimately leads to the induction of apoptosis, or programmed cell death, in cancer cells.[4][5][6]

This mechanism is visually represented in the following signaling pathway diagram.

Quantitative Data

The following tables summarize the key quantitative data regarding the activity of this compound.

| Parameter | Value | Assay | Reference |

| EC50 for USP7 Inhibition | 4.2 µM | In vitro deubiquitinase activity assay | [4][5] |

| Selectivity vs. other DUBs | > 100 µM | In vitro deubiquitinase activity assay | [4] |

Table 1: In vitro activity of this compound against USP7.

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| MM.1R | Multiple Myeloma | 6-14 | [4][5] |

| Dox-40 | Multiple Myeloma | 6-14 | [4][5] |

| LR5 | Multiple Myeloma | 6-14 | [4][5] |

| HCT116 | Colorectal Carcinoma | 11 | [5] |

| HeyA8 (p53 wt) | Ovarian Cancer | ~25 | [6] |

| OVCAR-8 (p53 mut) | Ovarian Cancer | ~40 | [6] |

Table 2: Cytotoxic activity of this compound in various cancer cell lines.

Key Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the effect of this compound on the p53 signaling pathway.

Western Blotting for p53 and MDM2 Levels

This protocol is used to assess the protein levels of p53 and MDM2 in cells treated with this compound.

Workflow Diagram:

Methodology:

-

Cell Culture and Treatment: Plate cancer cells (e.g., HCT116, MM.1S) at an appropriate density and allow them to adhere overnight. Treat the cells with varying concentrations of this compound (or DMSO as a vehicle control) for the desired time period (e.g., 24 hours).

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with a protease inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.

-

Antibody Incubation: Block the membrane with 5% non-fat milk in TBST and then incubate with primary antibodies against p53, MDM2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C. After washing, incubate with the appropriate HRP-conjugated secondary antibody.

-

Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system and quantify the band intensities using densitometry software.

In Vivo Ubiquitination Assay for MDM2

This protocol is used to determine if this compound treatment leads to an increase in the ubiquitination of MDM2.

Workflow Diagram:

Methodology:

-

Transfection: Co-transfect cells (e.g., HEK293T) with plasmids encoding HA-tagged ubiquitin and Flag-tagged MDM2.

-

Treatment: After 24-48 hours, treat the cells with this compound and a proteasome inhibitor (e.g., MG132) for 4-6 hours to allow for the accumulation of ubiquitinated proteins.

-

Cell Lysis: Lyse the cells in a denaturing buffer to disrupt protein-protein interactions.

-

Immunoprecipitation: Immunoprecipitate Flag-MDM2 from the cell lysates using an anti-Flag antibody conjugated to agarose beads.

-

Western Blot Analysis: Elute the immunoprecipitated proteins and analyze them by western blotting using an anti-HA antibody to detect ubiquitinated MDM2 and an anti-Flag antibody to confirm the immunoprecipitation of MDM2.

Cell Viability Assay (MTT Assay)

This protocol is used to measure the cytotoxic effect of this compound on cancer cells.

Workflow Diagram:

Methodology:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1x10^4 cells per well and allow them to attach overnight.

-

Treatment: Treat the cells with a serial dilution of this compound for 48 to 72 hours.

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Conclusion

This compound is a valuable research tool for investigating the intricacies of the p53 signaling pathway. Its selective inhibition of USP7 provides a clear mechanism for the activation of p53, leading to cell cycle arrest and apoptosis in cancer cells. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to further explore the therapeutic potential of targeting the USP7-MDM2-p53 axis in oncology. The provided diagrams serve as a quick reference for the complex biological processes and experimental workflows involved in the study of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of USP7 induces p53-independent tumor growth suppression in triple-negative breast cancers by destabilizing FOXM1 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Inhibition of USP7 upregulates USP22 and activates its downstream cancer-related signaling pathways in human cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

The Role of P005091 in the DNA Damage Response: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The integrity of the genome is under constant threat from both endogenous and exogenous sources of DNA damage. To counteract this, cells have evolved a complex and highly regulated network of pathways collectively known as the DNA Damage Response (DDR). A key player in this intricate system is the Ubiquitin-Specific Protease 7 (USP7), a deubiquitinating enzyme that plays a critical role in maintaining genomic stability. P005091, also known as P5091, has been identified as a potent and selective inhibitor of USP7, making it a valuable tool for investigating the role of this enzyme in the DDR and a potential therapeutic agent in oncology. This technical guide provides an in-depth overview of the function of this compound in the context of the DNA damage response, detailing its mechanism of action, relevant signaling pathways, and the experimental methodologies used to elucidate its effects.

This compound: A Selective Inhibitor of USP7

This compound is a trisubstituted thiophene compound that selectively inhibits the deubiquitinating activity of USP7.[1][2] Deubiquitinating enzymes (DUBs) are crucial regulators of protein stability and function, and USP7 is a master regulator involved in various cellular processes, including cell cycle control, apoptosis, and DNA repair.[3][4] this compound has been shown to exhibit high selectivity for USP7 over other deubiquitinating enzymes.[1][2]

Mechanism of Action in the DNA Damage Response

The primary mechanism by which this compound influences the DNA damage response is through the inhibition of USP7's deubiquitinating activity. USP7 stabilizes a multitude of proteins involved in DNA repair by removing ubiquitin chains, thereby preventing their proteasomal degradation. By inhibiting USP7, this compound leads to the increased ubiquitination and subsequent degradation of these key DDR proteins. This disruption of protein stability has profound effects on the cell's ability to repair DNA damage, often leading to cell cycle arrest and apoptosis.

Key Signaling Pathways Modulated by this compound

The inhibition of USP7 by this compound impacts several critical signaling pathways involved in the DNA damage response. These include pathways governing DNA double-strand break (DSB) repair, such as homologous recombination (HR) and non-homologous end joining (NHEJ), as well as pathways controlling cell cycle checkpoints and apoptosis.

The p53-MDM2 Pathway

One of the most well-characterized substrates of USP7 is MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. By deubiquitinating and stabilizing MDM2, USP7 indirectly promotes the degradation of p53. Inhibition of USP7 with this compound leads to the destabilization and degradation of MDM2.[5] This, in turn, allows for the accumulation and activation of p53, a critical transcription factor that can induce cell cycle arrest, senescence, or apoptosis in response to DNA damage.[5][6]

Double-Strand Break Repair Pathways

USP7 plays a crucial role in regulating the stability of several proteins involved in the repair of DNA double-strand breaks (DSBs), which are among the most cytotoxic forms of DNA damage.

-

Coiled-Coil Domain Containing 6 (CCDC6): CCDC6 is a tumor suppressor protein involved in homologous recombination (HR), a high-fidelity DSB repair pathway. USP7 has been shown to deubiquitinate and stabilize CCDC6. Treatment with this compound accelerates the degradation of CCDC6, impairing HR-mediated DNA repair.[7] This suggests that combining this compound with agents that induce DSBs could be a promising therapeutic strategy.

-

Mediator of DNA Damage Checkpoint 1 (MDC1): MDC1 is a key scaffold protein that is recruited to sites of DSBs and is essential for the amplification of the DNA damage signal. USP7 physically associates with the MRN-MDC1 complex and deubiquitinates MDC1, thereby stabilizing it at the damage site.[8] Inhibition of USP7 with this compound impairs the recruitment of downstream repair factors like BRCA1 and 53BP1 to DNA lesions.[8]

-

RNF168: The E3 ubiquitin ligase RNF168 plays a critical role in signaling DNA damage by ubiquitinating histones at sites of DSBs. USP7 regulates the stability of RNF168, and its inhibition leads to decreased RNF168 levels.[9] This, in turn, compromises the ubiquitination events necessary for the recruitment of downstream repair proteins.

Quantitative Data on this compound Activity

The following tables summarize key quantitative data regarding the activity of this compound from various studies.

| Parameter | Value | Assay Condition | Reference |

| EC50 for USP7 | 4.2 µM | Cell-free assay | [1] |

| IC50 for USP7 | 4.2 µM | In vitro enzymatic assay | [1] |

Table 1: In Vitro Inhibitory Activity of this compound against USP7

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration | Reference |

| MM.1R | Multiple Myeloma | 6-14 | Not Specified | [1] |

| Dox-40 | Multiple Myeloma | 6-14 | Not Specified | [1] |

| LR5 | Multiple Myeloma | 6-14 | Not Specified | [1] |

| T47D | Breast Cancer | ~10 | 3 days | [10] |

| MCF7 | Breast Cancer | ~10 | 2 days | [10] |

Table 2: Cytotoxic Activity of this compound in Various Cancer Cell Lines

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the role of this compound in the DNA damage response.

Cell Viability and Proliferation Assays

-

MTS Assay: To assess the effect of this compound on cell viability, breast cancer cell lines (T47D and MCF7) were treated with different concentrations of this compound (2µM, 5µM, 10µM, and 20µM) for up to 3 days. Cell viability was measured using the MTS assay, which showed a concentration-dependent reduction in viability.[10]

-

Colony Formation Assay: To determine the long-term effect of this compound on cell proliferation, breast cancer cells were treated with 10µM this compound for 48 hours (MCF7) or 72 hours (T47D). After treatment, cells were allowed to form colonies for a specified period. The number and size of the colonies were then quantified to assess the impact on clonogenic survival.[10]

Immunoblotting

Immunoblotting (Western blotting) is a fundamental technique used to detect and quantify the levels of specific proteins. In the context of this compound research, it is used to assess the levels of USP7 and its downstream targets.

-

Protocol Overview:

-

Cell Lysis: Cells treated with this compound or a vehicle control are lysed to extract total protein.

-

Protein Quantification: The protein concentration of the lysates is determined using a standard method (e.g., BCA assay).

-

SDS-PAGE: Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

-

Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Immunodetection: The membrane is incubated with primary antibodies specific to the target proteins (e.g., USP7, MDM2, p53, CCDC6) and a loading control (e.g., GAPDH, β-actin).

-

Secondary Antibody Incubation: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP) that recognizes the primary antibody.

-

Detection: The signal is detected using a chemiluminescent substrate and imaged.

-

Immunofluorescence

Immunofluorescence is used to visualize the subcellular localization of proteins and to assess the formation of protein foci at sites of DNA damage.

-

Protocol Overview:

-

Cell Culture and Treatment: Cells are grown on coverslips and treated with this compound and/or a DNA damaging agent.

-

Fixation and Permeabilization: Cells are fixed (e.g., with paraformaldehyde) and permeabilized (e.g., with Triton X-100) to allow antibody access.

-

Blocking: Non-specific antibody binding is blocked using a blocking solution (e.g., bovine serum albumin).

-

Primary Antibody Incubation: Cells are incubated with a primary antibody against the protein of interest (e.g., Rad51, γH2AX).

-

Secondary Antibody Incubation: Cells are incubated with a fluorescently labeled secondary antibody.

-

Nuclear Staining: The nucleus is counterstained with a DNA dye (e.g., DAPI).

-

Imaging: The coverslips are mounted on slides and imaged using a fluorescence microscope. The number and intensity of nuclear foci are then quantified.

-

In Vitro Deubiquitination Assay

These assays are used to directly measure the enzymatic activity of USP7 and the inhibitory effect of this compound.

-

Protocol Overview:

-

Recombinant Enzyme: Recombinant USP7 is incubated with a dose range of this compound.[2]

-

Substrate Addition: A ubiquitinated substrate (e.g., Ub-PLA2) is added to the reaction.[2]

-

Fluorescence Measurement: The cleavage of the ubiquitin moiety releases a fluorescent product, which is measured over time using a fluorescence plate reader.[2]

-

Logical Workflow for Investigating this compound's Role in DDR

The investigation of this compound's role in the DNA damage response typically follows a logical progression of experiments designed to build upon one another.

Conclusion

This compound, as a selective inhibitor of USP7, serves as an invaluable tool for dissecting the intricate role of deubiquitination in the DNA damage response. By destabilizing key DDR proteins such as MDM2, CCDC6, and MDC1, this compound disrupts critical signaling pathways, impairs DNA repair, and induces cell death in cancer cells. The detailed experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting USP7 in oncology and other diseases characterized by genomic instability. The continued exploration of this compound and other USP7 inhibitors holds significant promise for the development of novel and effective anti-cancer therapies.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. selleckchem.com [selleckchem.com]

- 3. USP7 Is a Master Regulator of Genome Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Highlights in USP7 inhibitors for cancer treatment [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. JCI - Ubiquitin-specific protease 7 sustains DNA damage response and promotes cervical carcinogenesis [jci.org]

- 9. USP7 deubiquitinase promotes ubiquitin-dependent DNA damage signaling by stabilizing RNF168* - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Ubiquitin-specific protease 7 downregulation suppresses breast cancer in vitro - PMC [pmc.ncbi.nlm.nih.gov]

P005091: A Novel USP7 Inhibitor for Targeted Therapy of Multiple Myeloma

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Multiple myeloma (MM) remains a largely incurable hematologic malignancy, with many patients developing resistance to standard-of-care therapies such as the proteasome inhibitor bortezomib. This necessitates the development of novel therapeutic agents that target alternative pathways crucial for MM cell survival and proliferation. P005091, a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a promising therapeutic candidate. This technical guide provides an in-depth overview of the preclinical data supporting this compound as a potential therapeutic agent for multiple myeloma, with a focus on its mechanism of action, efficacy in overcoming drug resistance, and synergistic potential with existing anti-myeloma drugs. Detailed experimental protocols and quantitative data are presented to facilitate further research and development.

Introduction: The Role of USP7 in Multiple Myeloma

The ubiquitin-proteasome system (UPS) is a critical cellular machinery responsible for protein degradation and maintaining cellular homeostasis. Its dysregulation is a hallmark of many cancers, including multiple myeloma. Deubiquitinating enzymes (DUBs) are key components of the UPS, as they can reverse the ubiquitination process, thereby rescuing proteins from degradation.

USP7 is a DUB that has garnered significant attention in cancer biology due to its role in stabilizing several oncoproteins and cell cycle regulators. In multiple myeloma, high expression of USP7 is associated with poor overall survival.[1] One of the primary substrates of USP7 is the E3 ubiquitin ligase HDM2 (human homolog of murine double minute 2). USP7 deubiquitinates and stabilizes HDM2, which in turn promotes the degradation of the tumor suppressor p53.[2][3] By inhibiting USP7, this compound disrupts this axis, leading to the destabilization of HDM2, accumulation of p53, and subsequent induction of apoptosis in myeloma cells.[2][4]

Mechanism of Action of this compound

This compound is a selective inhibitor of USP7, demonstrating potent and specific activity against this deubiquitinating enzyme with an EC50 of 4.2 μM.[4] It does not significantly inhibit other DUBs such as USP2, USP5, USP8, UCHL1, or UCHL3, nor other cysteine proteases.[2][4] The primary mechanism of action of this compound in multiple myeloma cells involves the inhibition of USP7, which leads to a cascade of downstream events culminating in apoptosis.

The USP7-HDM2-p53-p21 Signaling Pathway

The cytotoxic effects of this compound are primarily mediated through the USP7-HDM2-p53-p21 signaling pathway.[2][3] Inhibition of USP7 by this compound leads to the polyubiquitination and subsequent degradation of HDM2.[2][4] This reduction in HDM2 levels results in the stabilization and accumulation of its substrate, the tumor suppressor protein p53.[2][4] Activated p53 then transcriptionally upregulates the expression of the cyclin-dependent kinase inhibitor p21, which induces cell cycle arrest and apoptosis.[2][4] Interestingly, the cytotoxic activity of this compound is not entirely dependent on a functional p53, suggesting the involvement of other downstream effectors.[2][4]

Preclinical Efficacy of this compound in Multiple Myeloma

In Vitro Activity

This compound induces a dose-dependent decrease in the viability of various human multiple myeloma cell lines, including those resistant to conventional therapies.[2][4]

Table 1: In Vitro Cytotoxicity of this compound in Multiple Myeloma Cell Lines

| Cell Line | Resistance Profile | IC50 (μM) |

| MM.1R | Dexamethasone-resistant | 6-14 |

| Dox-40 | Doxorubicin-resistant | 6-14 |

| LR5 | Melphalan-resistant | 6-14 |

| ANBL-6.WT | Bortezomib-sensitive | 6.83 |

| ANBL-6.BR | Bortezomib-resistant | 9.85 |

Data compiled from Chauhan D, et al. Cancer Cell. 2012.[2]

This compound-induced apoptosis is mediated, at least in part, through the activation of caspases, including caspase-3, -8, and -9.[2]

Overcoming Bortezomib Resistance

A significant challenge in the treatment of multiple myeloma is the development of resistance to proteasome inhibitors like bortezomib. This compound has demonstrated the ability to overcome bortezomib resistance. In isogenic bortezomib-sensitive (ANBL-6.WT) and -resistant (ANBL-6.BR) MM cell lines, the IC50 ratio (resistant/sensitive) for this compound was significantly lower than that for bortezomib, indicating its efficacy in the resistant setting.[2] The mechanism for overcoming bortezomib resistance may involve the suppression of the NF-κB signaling pathway through the stabilization of IκBα.[1]

In Vivo Efficacy

In vivo studies using human multiple myeloma xenograft mouse models have demonstrated the potent anti-tumor activity of this compound.

Table 2: In Vivo Efficacy of this compound in Multiple Myeloma Xenograft Models

| Xenograft Model | Treatment Regimen | Outcome |

| MM.1S | 10 mg/kg this compound, IV, twice weekly for 3 weeks | Significant inhibition of tumor growth and prolonged survival |

| ARP-1 (p53-null) | 10 mg/kg this compound, IV, twice weekly for 3 weeks | Inhibition of tumor growth and prolonged survival |

Data compiled from Chauhan D, et al. Cancer Cell. 2012.[2]

Treatment with this compound in these models was well-tolerated, with no significant weight loss observed in the treated mice.[2] Tumors harvested from this compound-treated mice showed decreased USP7 activity, reduced HDM2 levels, and increased p21 levels, confirming the in vivo mechanism of action.[2] Furthermore, this compound treatment led to a decrease in tumor cell proliferation (assessed by Ki67 and BrdU staining) and an increase in apoptosis (assessed by cleaved caspase-3 and TUNEL staining).[2]

Synergistic Activity with Other Anti-Myeloma Agents

This compound exhibits synergistic anti-myeloma activity when combined with other established and novel therapeutic agents.

Table 3: Synergistic Combinations with this compound in Multiple Myeloma

| Combination Agent | Effect |

| Lenalidomide | Synergistic cytotoxicity |

| SAHA (HDAC inhibitor) | Synergistic anti-MM activity |

| Dexamethasone | Synergistic anti-MM activity |

Data compiled from Chauhan D, et al. Cancer Cell. 2012.[2]

Isobologram analysis confirmed the synergistic cytotoxic effect of this compound in combination with lenalidomide.[2] These findings provide a strong rationale for combination therapies in a clinical setting.

Detailed Experimental Protocols

In Vitro Cell Viability Assay (MTT Assay)

This protocol is adapted from methodologies described in preclinical studies of this compound.[2]

Objective: To determine the cytotoxic effect of this compound on multiple myeloma cell lines.

Materials:

-

Multiple myeloma cell lines (e.g., MM.1S, RPMI-8226)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin

-

This compound (stock solution in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., 20% SDS in 50% DMF)

-

96-well microtiter plates

-

Multichannel pipette

-

Microplate reader (e.g., Perkin Elmer Envision)

Procedure:

-

Seed multiple myeloma cells in a 96-well plate at a density of 2 x 10^4 cells/well in 100 µL of complete medium.

-

Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.

-

Prepare serial dilutions of this compound in complete medium from the DMSO stock. The final DMSO concentration should not exceed 0.1%.

-

Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and incubate overnight at 37°C to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Western Blot Analysis

This protocol is a general guideline based on standard western blotting procedures referenced in the context of this compound studies.[4]

Objective: To analyze the protein expression levels of USP7, HDM2, p53, p21, and apoptosis-related proteins in multiple myeloma cells treated with this compound.

Materials:

-

Multiple myeloma cells

-

This compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (specific for USP7, HDM2, p53, p21, cleaved caspase-3, PARP, and a loading control like GAPDH or β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Chemiluminescence imaging system

Procedure:

-

Treat multiple myeloma cells with this compound at desired concentrations and time points.

-

Harvest cells and lyse them in lysis buffer.

-

Determine protein concentration using a BCA assay.

-

Denature protein lysates by boiling in Laemmli sample buffer.

-

Separate proteins by SDS-PAGE.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate the membrane with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane with TBST.

-

Add ECL substrate and visualize protein bands using a chemiluminescence imaging system.

-

Quantify band intensities using densitometry software and normalize to the loading control.

In Vivo Xenograft Mouse Model

This protocol is based on the in vivo studies described for this compound.[2]

Objective: To evaluate the in vivo anti-tumor efficacy of this compound in a multiple myeloma xenograft mouse model.

Materials:

-

CB-17 SCID mice (6-8 weeks old)

-

Human multiple myeloma cell lines (e.g., MM.1S, ARP-1)

-

Matrigel

-

This compound

-

Vehicle control (e.g., sterile saline or appropriate buffer)

-

Calipers for tumor measurement

-

Syringes and needles for injection

Procedure:

-

Subcutaneously implant 5 x 10^6 MM.1S or ARP-1 cells mixed with Matrigel into the flank of CB-17 SCID mice.

-

Monitor tumor growth regularly using calipers. Tumor volume can be calculated using the formula: (length x width^2) / 2.

-

When tumors reach a palpable size (e.g., 100-150 mm^3), randomize mice into treatment and control groups.

-

Administer this compound (e.g., 10 mg/kg) intravenously twice weekly. Administer vehicle to the control group.

-

Monitor tumor volume and body weight of the mice regularly throughout the study.

-

At the end of the study, euthanize the mice and harvest the tumors for further analysis (e.g., western blotting, immunohistochemistry).

-

For survival studies, monitor mice until they meet predefined endpoint criteria (e.g., tumor size, clinical signs of distress).

Future Directions and Clinical Perspective

The preclinical data for this compound strongly support its further investigation as a therapeutic agent for multiple myeloma. Key areas for future research include:

-

Clinical Trials: The robust preclinical efficacy and favorable safety profile of this compound warrant its evaluation in clinical trials, both as a monotherapy and in combination with other anti-myeloma agents.

-

Biomarker Development: Identifying predictive biomarkers of response to this compound will be crucial for patient selection and personalized medicine approaches. The expression levels of USP7, HDM2, and the p53 mutation status could be potential biomarkers.

-

Combination Strategies: Further exploration of synergistic combinations with other targeted therapies and immunotherapies could lead to more effective and durable responses in multiple myeloma patients.

-

Mechanisms of Resistance: Investigating potential mechanisms of resistance to this compound will be important for developing strategies to overcome or prevent resistance.

Conclusion

This compound represents a promising novel therapeutic agent for the treatment of multiple myeloma. Its targeted inhibition of USP7, leading to the activation of the p53 tumor suppressor pathway, provides a distinct mechanism of action that is effective even in drug-resistant a setting. The strong preclinical data, including its ability to overcome bortezomib resistance and its synergistic effects with other anti-myeloma drugs, provide a solid foundation for its clinical development. Further research and clinical evaluation of this compound hold the potential to improve outcomes for patients with multiple myeloma.

References

- 1. Blockade of deubiquitinase USP7 overcomes bortezomib resistance by suppressing NF-κB signaling pathway in multiple myeloma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small Molecule Inhibitor of Ubiquitin-Specific Protease-7 Induces Apoptosis in Multiple Myeloma Cells and Overcomes Bortezomib Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Novel strategies to target the ubiquitin proteasome system in multiple myeloma - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

A Technical Guide to P005091: A Selective USP7 Inhibitor

Discovery and Development of a Novel USP7 Inhibitor for Cancer Therapy

This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical evaluation of P005091 (also known as P5091), a potent and selective small molecule inhibitor of Ubiquitin-Specific Protease 7 (USP7). This compound has emerged as a significant tool for cancer research and a potential therapeutic agent due to its ability to modulate key cellular pathways involved in tumor suppression and cell cycle control. This document is intended for researchers, scientists, and professionals in the field of drug development.

Discovery of this compound

This compound was identified through a high-throughput screening (HTS) of a diversity-based library of small molecules.[1] The screening utilized a ubiquitin-phospholipase A2 (Ub-PLA2) reporter assay to identify compounds that could inhibit the deubiquitinating activity of USP7.[1] This assay is based on the principle that cleavage of the Ub-PLA2 fusion protein by a deubiquitinating enzyme (DUB) releases active PLA2, which then acts on a substrate to produce a quantifiable fluorescent signal.[1] Inhibitors of the DUB prevent this cleavage, leading to a decrease in fluorescence.

The chemical structure of this compound is a tri-substituted thiophene with dichlorophenylthio, nitro, and acetyl substituents, identified as 1-[5-[(2,3-Dichlorophenyl)thio]-4-nitro-2-thienyl]ethanone.[2][3]

Chemical Synthesis

While a detailed, step-by-step chemical synthesis protocol for this compound is not extensively published in the public domain, its chemical name and structure are well-defined. The molecule is a trisubstituted thiophene derivative.[2][4] The structure-activity relationship (SAR) data for this compound and its analogs have been explored to optimize its inhibitory activity against USP7.[1]

Chemical Information:

| Identifier | Value |

|---|---|

| IUPAC Name | 1-[5-[(2,3-Dichlorophenyl)thio]-4-nitro-2-thienyl]ethanone |

| Synonyms | P5091 |

| CAS Number | 882257-11-6 |

| Molecular Formula | C12H7Cl2NO3S2 |

| Molecular Weight | 348.22 g/mol |

| SMILES | CC(=O)C1=CC(=C(S1)SC2=C(C(=CC=C2)Cl)Cl)--INVALID-LINK--[O-] |

Mechanism of Action and Signaling Pathway

This compound is a selective and potent inhibitor of USP7, a deubiquitinating enzyme that plays a crucial role in regulating the stability of numerous proteins involved in cell cycle progression, DNA damage repair, and tumor suppression.[5] USP7's key substrates include the tumor suppressor p53 and its primary negative regulator, the E3 ubiquitin ligase HDM2 (also known as MDM2).[2]

By inhibiting USP7, this compound prevents the deubiquitination of HDM2, leading to its polyubiquitination and subsequent proteasomal degradation.[2][4] The reduction in HDM2 levels results in the stabilization and accumulation of p53.[2] Elevated p53 then transcriptionally activates its target genes, such as the cyclin-dependent kinase inhibitor p21, which leads to cell cycle arrest and apoptosis.[2][4] The cytotoxic effects of this compound are mediated, at least in part, through this HDM2-p21 signaling axis.[2] Interestingly, while p53 is upregulated, the cytotoxic activity of this compound is not solely dependent on p53.[2][4]

Quantitative Data

This compound exhibits potent and selective inhibitory activity against USP7. The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Inhibitory Activity

| Target | Assay Type | Value | Reference |

| USP7 | Cell-free assay | EC50 = 4.2 μM | [2][4] |

| USP47 | Cell-free assay | EC50 = 4.3 μM | [2] |

| Other DUBs | Cell-free assay | EC50 > 100 μM | [2][4] |

| Other Cysteine Proteases | Cell-free assay | EC50 > 100 μM | [2][4] |

Table 2: Cellular Activity in Multiple Myeloma (MM) Cell Lines

| Cell Line | Resistance Profile | IC50 Range | Reference |

| Various MM Cell Lines | N/A | - | [2] |

| MM.1R | Dexamethasone-resistant | 6 - 14 μM | [4] |

| Dox-40 | Doxorubicin-resistant | 6 - 14 μM | [4] |

| LR5 | Melphalan-resistant | 6 - 14 μM | [4] |

Experimental Protocols

Ubiquitin Protease Assay (In Vitro)

This assay is designed to measure the enzymatic activity of recombinant deubiquitinating enzymes.

-

Enzyme Preparation: Recombinant USP7 enzyme is prepared in a buffer solution containing 20 mM Tris-HCl (pH 8.0), 2 mM CaCl2, and 2 mM β-mercaptoethanol.

-

Inhibitor Incubation: Varying concentrations of this compound are incubated with the enzyme in a 96-well plate for 30 minutes.

-

Substrate Addition: A fluorogenic substrate, such as Ub-PLA2 and NBD C6-HPC or Ub-EKL and EKL, is added to the wells.

-

Fluorescence Measurement: The liberation of the fluorescent product is monitored over time using a fluorescence plate reader.

-

Controls: A vehicle control (e.g., 2% v/v DMSO) and a non-specific inhibitor control (e.g., 10 mM N-ethylmaleimide) are included in the assay.[2]

Cell Viability Assay (In Vitro)

This assay determines the effect of this compound on the viability of cancer cells.

-

Cell Culture: Cancer cell lines (e.g., multiple myeloma cells) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with a dose range of this compound for a specified incubation time (e.g., 24 hours).

-

Viability Assessment: Cell viability is measured using standard methods, such as the MTT or CellTiter-Glo assay.

-

Data Analysis: The dose-dependent decrease in cell viability is analyzed to determine the IC50 value.

In Vivo Tumor Growth Inhibition Studies

These studies evaluate the anti-tumor efficacy of this compound in animal models.

-

Animal Model: Immunocompromised mice (e.g., CB-17 SCID mice) are subcutaneously implanted with human cancer cells.

-

Treatment: Once tumors are established, mice are treated with this compound (e.g., 10 mg/kg) or a vehicle control.

-

Tumor Measurement: Tumor volume is measured regularly throughout the study.

-

Survival Analysis: The overall survival of the mice in each treatment group is monitored.

-

Tolerability Assessment: The general health and body weight of the mice are monitored to assess the tolerability of the compound.[2]

Experimental Workflow Visualization

The discovery of this compound involved a systematic process of screening and validation.

Conclusion

This compound is a valuable research tool for studying the biology of the ubiquitin-proteasome system and a promising lead compound for the development of novel cancer therapeutics. Its selective inhibition of USP7 leads to the destabilization of HDM2, activation of the p53 tumor suppressor pathway, and induction of apoptosis in cancer cells, including those resistant to standard therapies. Further preclinical and clinical investigations are warranted to fully elucidate the therapeutic potential of this compound and other USP7 inhibitors.

References

- 1. This compound - Evaluation Sample | Texas Biogene [texasbiogene.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | CAS 882257-11-6 | Tocris Bioscience [tocris.com]

- 5. 1-(5-((3,4-Dichlorophenyl)thio)-4-nitrothiazol-2-yl)ethanone | C11H6Cl2N2O3S2 | CID 118352367 - PubChem [pubchem.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of P005091: A Technical Guide for Researchers

An In-depth Analysis of a Selective USP7 Inhibitor for Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of P005091, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7). This compound, a trisubstituted thiophene, has emerged as a critical tool for studying the biological roles of USP7 and as a promising scaffold for the development of novel therapeutics in oncology and other disease areas. This document details the quantitative SAR data, experimental protocols for its characterization, and the key signaling pathways it modulates.

Structure-Activity Relationship of this compound and its Analogs

This compound was identified through high-throughput screening as a selective inhibitor of USP7.[1] The core scaffold of this compound is a thiophene ring with dichlorophenylthio, nitro, and acetyl substituents, which are crucial for its inhibitory activity.[2][3] Modifications to these substituents have been explored to understand the SAR and to optimize the potency and selectivity of this class of inhibitors. The following table summarizes the available quantitative data for this compound and its key analogs against USP7.

| Compound ID | R1 Group | R2 Group | R3 Group | IC50 (µM) for USP7 | Reference |

| This compound (P5091) | 2,3-dichlorophenyl | NO2 | COCH3 | 4.2 | [3][4] |

| Analog 1 | Phenyl | NO2 | COCH3 | > 50 | [1] |

| Analog 2 | 4-chlorophenyl | NO2 | COCH3 | 15.3 | [1] |

| Analog 3 | 2,5-dichlorophenyl | NO2 | COCH3 | 7.8 | [1] |

| Analog 4 | 2,3-dichlorophenyl | H | COCH3 | > 50 | [1] |

| Analog 6 | 2,3-dichlorophenyl | NO2 | H | > 50 | [1] |

Key Findings from SAR Studies:

-

Dichlorophenyl Group: The presence and position of the chlorine atoms on the phenyl ring are critical for potent USP7 inhibition. A 2,3-dichloro substitution provides the highest potency, while unsubstituted phenyl or monochlorinated analogs exhibit significantly reduced activity.[1]

-

Nitro Group: The electron-withdrawing nitro group on the thiophene ring is essential for activity. Its replacement with hydrogen leads to a complete loss of inhibitory function.[1]

-

Acetyl Group: The acetyl group also plays a vital role in the molecule's activity. Its removal results in a substantial decrease in potency.[1]

Experimental Protocols

The characterization of this compound and its analogs involves a series of biochemical and cell-based assays to determine their potency, selectivity, and mechanism of action. Below are detailed protocols for key experiments.

Ubiquitin-Phospholipase A2 (Ub-PLA2) Isopeptidase Reporter Assay

This high-throughput screening assay is used to identify and characterize inhibitors of deubiquitinating enzymes (DUBs) like USP7.[1][5]

Principle:

A fusion protein of ubiquitin and phospholipase A2 (Ub-PLA2) is used as a substrate. Cleavage of the isopeptide bond between ubiquitin and PLA2 by a DUB releases active PLA2. The active PLA2 then hydrolyzes a fluorescently labeled substrate, generating a quantifiable signal that is proportional to the DUB activity.

Materials:

-

Recombinant human USP7 enzyme

-

Ub-PLA2 fusion protein substrate

-

Fluorescent PLA2 substrate (e.g., a derivative of phosphatidylcholine with a fluorescent group)

-

Assay buffer (e.g., 20 mM Tris-HCl, pH 7.5, 150 mM NaCl, 5 mM DTT)

-

384-well black microplates

-

Plate reader with fluorescence detection capabilities

Procedure:

-

Compound Preparation: Prepare a serial dilution of this compound and its analogs in DMSO. Further dilute the compounds in assay buffer to the desired final concentrations.

-

Enzyme and Substrate Preparation: Dilute the recombinant USP7 enzyme and the Ub-PLA2 substrate in assay buffer to their optimal working concentrations.

-

Assay Reaction:

-

Add 5 µL of the diluted compound solution to the wells of a 384-well plate.

-

Add 10 µL of the diluted USP7 enzyme solution to each well and incubate for 15-30 minutes at room temperature.

-

Initiate the reaction by adding 5 µL of the Ub-PLA2 substrate solution to each well.

-

-

Incubation: Incubate the plate at 37°C for 60 minutes.

-

Signal Detection: Add 10 µL of the fluorescent PLA2 substrate solution to each well.

-

Measurement: Immediately measure the fluorescence intensity using a plate reader (e.g., excitation at 485 nm and emission at 520 nm).

-

Data Analysis: Calculate the percent inhibition of USP7 activity for each compound concentration relative to a DMSO control. Determine the IC50 values by fitting the data to a dose-response curve.

Cell Viability (MTT) Assay

The MTT assay is a colorimetric assay used to assess the cytotoxic effects of this compound on cancer cell lines.[2][4]

Principle:

The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Materials:

-

Cancer cell lines (e.g., HCT116, MM.1S)

-

Cell culture medium and supplements (e.g., DMEM, FBS, penicillin-streptomycin)

-

This compound

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (typically ranging from 0.1 to 100 µM) for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (DMSO).

-

MTT Addition: After the treatment period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways Modulated by this compound

This compound exerts its biological effects by inhibiting the deubiquitinating activity of USP7, which in turn affects the stability and function of several key proteins involved in cancer progression.

The HDM2-p53 Signaling Pathway

USP7 is a critical regulator of the HDM2-p53 tumor suppressor axis.[2] HDM2 is an E3 ubiquitin ligase that targets the tumor suppressor p53 for proteasomal degradation. USP7 deubiquitinates and stabilizes both HDM2 and p53. However, the net effect of USP7 activity is the promotion of p53 degradation due to the stabilization of HDM2.

By inhibiting USP7, this compound leads to the destabilization and degradation of HDM2.[2][4] This, in turn, allows for the accumulation and activation of p53, leading to cell cycle arrest and apoptosis in cancer cells.

Caption: this compound inhibits USP7, leading to HDM2 degradation and p53-mediated apoptosis.

Experimental Workflow for Assessing this compound Activity

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound.

Caption: A typical workflow for the preclinical evaluation of this compound.

References

The Dual-Faceted Impact of P005091 on Wnt/β-catenin Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

P005091, a potent and selective inhibitor of Ubiquitin-Specific Protease 7 (USP7), has emerged as a significant modulator of the Wnt/β-catenin signaling pathway, a critical regulator of cell proliferation, differentiation, and apoptosis. Aberrant Wnt signaling is a hallmark of numerous cancers, particularly colorectal cancer. This technical guide provides an in-depth analysis of the multifaceted impact of this compound on this pathway, presenting conflicting yet crucial findings from recent studies. While one body of research demonstrates that this compound attenuates Wnt signaling by promoting the degradation of β-catenin, another compelling study suggests it can activate the pathway through the destabilization of Axin, a key component of the β-catenin destruction complex. This guide will dissect these opposing mechanisms, furnish detailed experimental protocols, and present quantitative data to offer a comprehensive resource for researchers in oncology and drug development.

Introduction to this compound and the Wnt/β-catenin Signaling Pathway

This compound, also known as P5091, is a small molecule inhibitor that selectively targets USP7, a deubiquitinating enzyme.[1][2] USP7 plays a crucial role in regulating the stability of various proteins by removing ubiquitin chains, thereby preventing their degradation by the proteasome. The Wnt/β-catenin signaling pathway is a fundamental cellular cascade that controls gene expression. In the "off" state, a destruction complex, composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3 (GSK3), phosphorylates β-catenin, marking it for ubiquitination and subsequent proteasomal degradation. In the "on" state, Wnt ligands bind to their receptors, leading to the inactivation of the destruction complex, accumulation of β-catenin in the cytoplasm, and its translocation to the nucleus, where it activates target gene transcription.

The Dichotomous Role of this compound in Wnt/β-catenin Signaling

The scientific literature presents two contrasting models for the effect of this compound-mediated USP7 inhibition on the Wnt/β-catenin pathway.

Model 1: this compound as an Inhibitor of Wnt/β-catenin Signaling

A significant body of evidence suggests that this compound acts as an inhibitor of the Wnt/β-catenin pathway. This model posits that USP7 directly deubiquitinates and stabilizes β-catenin. By inhibiting USP7, this compound promotes the ubiquitination and subsequent proteasomal degradation of β-catenin, leading to the downregulation of Wnt target genes and the suppression of cancer cell proliferation.[2] This mechanism is particularly relevant in colorectal cancers with mutations in the APC gene.[1][3]

Model 2: this compound as an Activator of Wnt/β-catenin Signaling

Conversely, a study by Cong et al. (2019) proposes that USP7 is a negative regulator of the Wnt/β-catenin pathway.[4] In this model, USP7 deubiquitinates and stabilizes Axin, a crucial scaffold protein in the β-catenin destruction complex. Inhibition of USP7 by small molecules, including this compound, would therefore lead to the degradation of Axin, disassembly of the destruction complex, and subsequent stabilization and accumulation of β-catenin, ultimately activating Wnt signaling.

Quantitative Data

The following tables summarize the key quantitative data from studies investigating the effects of this compound on various cell lines.

Table 1: IC50 Values of this compound in Colorectal Cancer Cell Lines

| Cell Line | IC50 (µM) | Reference |

| HCT116 | ~10 | An et al., 2017 |

| SW480 | ~12 | An et al., 2017 |

| DLD-1 | ~15 | An et al., 2017 |

| LoVo | ~18 | An et al., 2017 |

| HT29 | Not specified | |

| CaCo-2 | Not specified |

Table 2: In Vitro Efficacy of this compound

| Assay | Effect | Concentration | Cell Line | Reference |

| TOP/FOP Flash Reporter | Inhibition of Wnt signaling | 10 µM | HCT116 | An et al., 2017 |

| Western Blot | Decreased β-catenin levels | 10 µM | HCT116, SW480 | An et al., 2017 |

| Cell Viability | Decreased | 5-20 µM | HCT116, SW480, DLD-1, LoVo | An et al., 2017 |

| Apoptosis Assay | Increased apoptosis | 10 µM | HCT116 | An et al., 2017 |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature.

Cell Culture and Reagents

-

Cell Lines: Human colorectal cancer cell lines (HCT116, SW480, DLD-1, LoVo, HT29, CaCo-2) are maintained in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

This compound: this compound (Selleck Chemicals) is dissolved in DMSO to create a stock solution and stored at -20°C.

Western Blot Analysis

-

Cell Lysis: Cells are seeded in 6-well plates and treated with this compound at the indicated concentrations and times. After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat milk in TBST for 1 hour at room temperature and then incubated with primary antibodies against β-catenin, Axin, USP7, or GAPDH overnight at 4°C. After washing, the membrane is incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Protein bands are visualized using an ECL detection system.

TOP/FOP Flash Luciferase Reporter Assay

-

Transfection: Cells are seeded in 24-well plates and co-transfected with TOP-Flash or FOP-Flash reporter plasmids along with a Renilla luciferase plasmid (for normalization) using a suitable transfection reagent.

-

Treatment: After 24 hours, cells are treated with this compound and/or Wnt3a conditioned medium.

-

Luciferase Assay: After the desired treatment period, luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.

In Vivo Xenograft Model

-

Cell Implantation: Athymic nude mice are subcutaneously injected with colorectal cancer cells (e.g., HCT116) in the flank.

-

Tumor Growth and Treatment: When tumors reach a palpable size, mice are randomized into control and treatment groups. This compound is administered via intraperitoneal injection at a specified dose and schedule.

-

Tumor Measurement: Tumor volume is measured regularly using calipers.

-

Analysis: At the end of the experiment, tumors are excised, weighed, and processed for immunohistochemistry or western blot analysis to assess the levels of β-catenin and other relevant proteins.

Ubiquitination Assay

-

Transfection and Treatment: Cells are co-transfected with plasmids encoding HA-tagged ubiquitin and the protein of interest (e.g., β-catenin or Axin). Cells are then treated with this compound and a proteasome inhibitor (e.g., MG132) for a few hours before harvesting.

-

Immunoprecipitation: Cell lysates are subjected to immunoprecipitation using an antibody against the protein of interest.

-

Immunoblotting: The immunoprecipitated proteins are then analyzed by western blot using an anti-HA antibody to detect ubiquitinated forms of the protein.

Discussion and Future Directions

The conflicting findings regarding the impact of this compound on the Wnt/β-catenin pathway highlight the complexity of USP7's role in cellular signaling. The inhibitory effect of this compound on Wnt signaling in APC-mutated colorectal cancer cells presents a promising therapeutic avenue. However, the potential for this compound to activate Wnt signaling in other contexts, as suggested by the Axin stabilization model, warrants careful consideration and further investigation.

Future research should focus on elucidating the context-dependent factors that determine the outcome of USP7 inhibition on the Wnt/β-catenin pathway. This includes investigating the role of different genetic backgrounds, cell types, and the presence of other signaling pathway alterations. A deeper understanding of these mechanisms will be crucial for the successful clinical translation of this compound and other USP7 inhibitors as targeted cancer therapies.

Conclusion